Noxiptiline

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von Noxiptilin umfasst mehrere Schritte:

Ausgangsmaterial: Das Keton Dibenzosuberenon wird mit Hydroxylamin behandelt, um sein Ketoxid zu bilden.

Alkylierung: Das Ketoxid wird einer basenkatalysierten Alkylierung mit 2-Chlor-N,N-Dimethylethylamin unterzogen, um Noxiptilin zu ergeben.

Industrielle Produktionsverfahren folgen typischerweise ähnlichen Synthesewegen, sind jedoch für die Großproduktion optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Noxiptilin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Pfade weniger häufig dokumentiert sind.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren, was möglicherweise seine pharmakologischen Eigenschaften verändert.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Noxiptiline functions as a serotonin-norepinephrine reuptake inhibitor, similar to other tricyclic antidepressants. This pharmacological action is crucial in enhancing mood and alleviating depressive symptoms by increasing the availability of neurotransmitters in the synaptic cleft.

Treatment of Depression

This compound has been evaluated for its efficacy in treating major depressive disorder. Clinical trials have indicated that it can be effective, although it may not be as commonly used as other antidepressants like amitriptyline or selective serotonin reuptake inhibitors.

Bipolar Disorder

Research suggests that tricyclic antidepressants, including this compound, may be beneficial in managing depressive episodes in patients with bipolar disorder. However, caution is advised due to the risk of inducing manic episodes.

Case Studies and Research Findings

Several studies have documented the effects of this compound in various populations:

- A systematic review indicated that tricyclic antidepressants can provide significant symptom relief compared to placebo, with this compound being part of this broader category .

- In pediatric populations, the efficacy of tricyclic antidepressants remains controversial, with some studies showing limited benefits .

Efficacy Comparison with Other Antidepressants

The following table summarizes findings from clinical trials comparing this compound with other antidepressants:

| Antidepressant | Efficacy (Odds Ratio) | Side Effects Profile |

|---|---|---|

| This compound | Moderate | Higher than SSRIs |

| Amitriptyline | High | Moderate to High |

| Selective Serotonin Reuptake Inhibitors (SSRIs) | Low to Moderate | Generally lower |

Adverse Effects and Considerations

While this compound can be effective, it also carries a risk of side effects typical of tricyclic antidepressants, which may include:

- Sedation

- Weight gain

- Anticholinergic effects (e.g., dry mouth, constipation)

Due to these potential side effects, careful patient selection and monitoring are essential when prescribing this compound.

Wirkmechanismus

Noxiptiline exerts its antidepressant effects by inhibiting the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing neurotransmission. It binds to the serotonin and norepinephrine transporters, preventing the reabsorption of these neurotransmitters into the presynaptic neuron . This action helps alleviate symptoms of depression by improving mood and emotional stability.

Vergleich Mit ähnlichen Verbindungen

Noxiptilin ähnelt anderen trizyklischen Antidepressiva wie Imipramin und Amitriptylin. Es zeichnet sich durch seine hohe Wirksamkeit und einen schnelleren Wirkungseintritt aus . Andere ähnliche Verbindungen sind:

Imipramin: Ein weiteres trizyklisches Antidepressivum mit ähnlichen Mechanismen, aber unterschiedlichen Nebenwirkungsprofilen.

Amitriptylin: Bekannt für seine sedativen Eigenschaften, wird es häufig mit Noxiptilin hinsichtlich Wirksamkeit und Nebenwirkungen verglichen.

Nortriptylin: Ein Metabolit von Amitriptylin, hat es einen ähnlichen Mechanismus, wird aber häufig für verschiedene klinische Indikationen eingesetzt.

Die einzigartigen Eigenschaften von Noxiptilin machen es zu einer wertvollen Verbindung sowohl in klinischen als auch in Forschungsumgebungen.

Biologische Aktivität

Noxiptiline, a tricyclic antidepressant (TCA), was introduced in the 1970s primarily for treating major depressive disorder. Its biological activity is linked to its pharmacological effects on neurotransmitter systems, particularly serotonin and norepinephrine. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy, side effects, and relevant research findings.

This compound operates primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI) . By blocking the reuptake of serotonin and norepinephrine, it increases the synaptic concentrations of these neurotransmitters, which is crucial for mood regulation. The drug also exhibits antagonistic activity at various receptors, including:

- Histamine H1 receptors : Contributing to sedation.

- Muscarinic acetylcholine receptors : Leading to anticholinergic side effects.

- Alpha-1 adrenergic receptors : Potentially affecting blood pressure regulation.

Efficacy in Clinical Studies

Research has demonstrated that this compound is effective in alleviating depressive symptoms. A meta-analysis of various TCAs indicates that this compound shares similar efficacy profiles with other TCAs like amitriptyline and imipramine. Below is a summary of findings from key studies:

| Study | Sample Size | Outcome | Findings |

|---|---|---|---|

| Hirschfeld et al. (1997) | 2013 participants | Efficacy of low-dose TCAs | Low-dose TCAs resulted in significant symptom reduction compared to placebo (OR 1.65) |

| PMC 8361619 (2021) | 590 participants | Comparison with placebo | This compound showed a statistically significant reduction in depressive symptoms (SMD -0.42) |

| PMC 7003563 (2003) | 10,590 participants | Comprehensive review | Evidence supports the beneficial effects of TCAs over placebo with high risk of bias noted |

Side Effects and Safety Profile

While effective, this compound is associated with several side effects typical of TCAs. Common adverse effects include:

- Sedation : Due to H1 receptor antagonism.

- Anticholinergic effects : Such as dry mouth, blurred vision, constipation, and urinary retention.

- Cardiovascular issues : Including orthostatic hypotension and potential arrhythmias.

A systematic review indicated that TCAs have a higher incidence of serious adverse events compared to placebo (OR 2.78) .

Case Studies

Several case studies have illustrated the practical applications and outcomes of using this compound in clinical settings:

-

Case Study on Treatment-Resistant Depression :

- Patient Profile : A 45-year-old male with major depressive disorder unresponsive to SSRIs.

- Intervention : Initiated on this compound at a dose of 75 mg/day.

- Outcome : Significant improvement in mood and reduction in anxiety symptoms after 6 weeks.

-

Pediatric Use Case :

- Patient Profile : A 12-year-old female diagnosed with depression.

- Intervention : Treated with low-dose this compound (30 mg/day).

- Outcome : Notable decrease in depressive symptoms with manageable side effects.

Eigenschaften

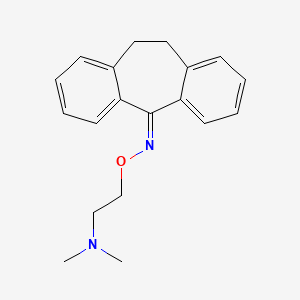

IUPAC Name |

N,N-dimethyl-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylideneamino)oxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-21(2)13-14-22-20-19-17-9-5-3-7-15(17)11-12-16-8-4-6-10-18(16)19/h3-10H,11-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTURHKXTUDRPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCON=C1C2=CC=CC=C2CCC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4985-15-3 (mono-hydrochloride) | |

| Record name | Noxiptiline [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003362456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10187311 | |

| Record name | Noxiptiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3362-45-6 | |

| Record name | Noxiptiline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3362-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Noxiptiline [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003362456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Noxiptiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOXIPTILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DF7D3NY7EL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.